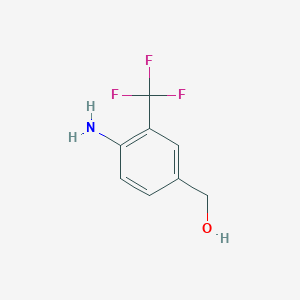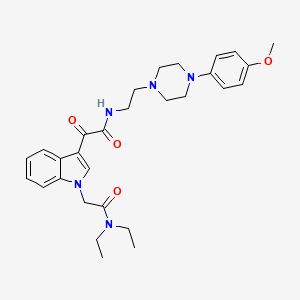
(4-Amino-3-(trifluoromethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Amino-3-(trifluoromethyl)phenyl)methanol” is an organic chemical compound with the molecular formula C8H8F3NO . It is also known by other names such as p-Trifluoromethylbenzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, 4-(Trifluoromethyl)benzylic alcohol, and 4-(trifluoromethyl)benzenemethanol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives via the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .
科学的研究の応用
Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) highlights the use of a tris(triazolyl)methanol-Cu(I) structure, which includes a derivative of (4-Amino-3-(trifluoromethyl)phenyl)methanol, as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This reaction is crucial in the field of click chemistry and has broad applications in drug discovery and materials science (Ozcubukcu et al., 2009).
Electrochemical Behavior Study : Fotouhi et al. (2002) conducted an electrochemical study on similar compounds, which provided insights into the redox behavior of these molecules. This research is significant for developing new electrochemical sensors and devices (Fotouhi et al., 2002).
Development of Memory Devices : Tan et al. (2017) reported the synthesis and application of a novel hyperbranched polyimide terminated with (4-amino) phenyl ferrocene, which shows potential for use in memory devices. The study demonstrates how derivatives of this compound can be utilized in advanced electronic applications (Tan et al., 2017).
Synthesis of Multi-Substituted Arenes : Sun et al. (2014) described a method for preparing (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions. This research contributes to the field of organic synthesis, showing the utility of this compound derivatives in creating diverse chemical structures (Sun et al., 2014).
Enantioselective Epoxidation : Lu et al. (2008) synthesized (1R,3S,4S)-2-Azanorbornyl-3-methanol and used it as a catalyst for the enantioselective epoxidation of α,β-enones. This study is relevant in the context of asymmetric synthesis, a key area in pharmaceutical chemistry (Lu et al., 2008).
Development of Fluorescent Logic Gates : Gauci and Magri (2022) designed and synthesized compounds based on 4-amino-N-aryl-1,8-naphthalimide, a derivative of this compound, as fluorescent logic gates. This research has potential applications in molecular electronics and sensor technologies (Gauci & Magri, 2022).
作用機序
Target of Action
The primary targets of (4-Amino-3-(trifluoromethyl)phenyl)methanol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
特性
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQUDVBZZCGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2562638.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)
![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2562646.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)


![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)